An In-depth Technical Guide on the Core Mechanism of Action of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
An In-depth Technical Guide on the Core Mechanism of Action of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into the Unknown
In the landscape of pharmaceutical research and development, we often encounter compounds of interest with limited characterization. (S)-5-oxopiperazine-2-carboxylic acid hydrochloride represents one such molecule—a chiral heterocyclic scaffold with potential, yet its precise biological mechanism of action remains largely uncharted in peer-reviewed literature. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, investigative perspective. As your senior application scientist, I will navigate through the known territories of structurally related compounds to build a logical, evidence-based framework for elucidating the mechanism of action of this specific molecule. We will proceed by proposing plausible biological targets based on the broader family of piperazine derivatives and then detail a rigorous, multi-faceted experimental plan to test these hypotheses. This document is designed to be a practical roadmap for researchers embarking on the characterization of this and similar novel chemical entities.
Section 1: The Molecular Profile of (S)-5-oxopiperazine-2-carboxylic acid hydrochloride
(S)-5-oxopiperazine-2-carboxylic acid hydrochloride is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. The structure is characterized by a carbonyl group at the 5-position and a carboxylic acid at the 2-position, with the stereochemistry fixed in the (S) configuration.
| Property | Value | Source |
| CAS Number | 1621961-57-6 | [1][2] |
| Molecular Formula | C5H9ClN2O3 | [1][2] |
| Molecular Weight | 180.59 g/mol | [1][2] |
| Structure | A chiral piperazine derivative with an oxo and a carboxylic acid functional group. | [1][3] |
The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to introduce favorable physicochemical properties and engage in specific interactions with biological targets. Derivatives of piperazine have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antidiabetic, and neurological effects[4][5][6]. The oxopiperazine core, in particular, has been utilized as a peptidomimetic scaffold to mimic dipeptide moieties, enabling the design of inhibitors for enzymes and G-protein-coupled receptors[7].
Section 2: Hypothesis-Driven Exploration of Potential Mechanisms of Action
Given the absence of direct studies on (S)-5-oxopiperazine-2-carboxylic acid hydrochloride, we will formulate hypotheses based on the established activities of structurally analogous compounds.
Hypothesis 1: Cholinesterase Inhibition – A Potential Role in Neurological Disorders
Recent research has highlighted the potential of piperazine-2-carboxylic acid derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission[8][9]. The degradation of acetylcholine by these enzymes is a key pathological feature of Alzheimer's disease, and their inhibition is a validated therapeutic strategy[9]. The carboxylic acid moiety of our target compound could potentially engage in hydrogen bonding or ionic interactions within the catalytic or peripheral anionic sites of these enzymes[8][9].
Hypothesis 2: Soluble Epoxide Hydrolase (sEH) Inhibition – A Target for Inflammatory and Cardiovascular Diseases
Piperazine amides of chromone-2-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase (sEH)[10]. This enzyme is involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy metabolites[10]. Inhibition of sEH raises the levels of EETs, offering a promising therapeutic approach for inflammatory and cardiovascular diseases[10]. The core structure of (S)-5-oxopiperazine-2-carboxylic acid could serve as a scaffold for designing more potent sEH inhibitors.
Hypothesis 3: Peptidomimetic Activity – Targeting Protein-Protein Interactions or Proteases
The constrained cyclic structure of the oxopiperazine core makes it an excellent candidate for a peptidomimetic[7]. A study on the synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid incorporated these moieties into tetrapeptides to study their secondary structures[3]. This suggests that our compound of interest could potentially mimic a peptide ligand, thereby disrupting protein-protein interactions or acting as an inhibitor of proteases. Targets could include G-protein-coupled receptors or enzymes like farnesyl transferase and geranylgeranyl transferase I, which are implicated in cancer[7].
Hypothesis 4: Antimicrobial or Anticancer Activity
The broader class of 5-oxopyrrolidine derivatives, which share a cyclic lactam structure, has been investigated for anticancer and antimicrobial properties[11][12]. It is plausible that (S)-5-oxopiperazine-2-carboxylic acid hydrochloride could exhibit similar cytotoxic or antimicrobial effects through mechanisms yet to be determined.
Section 3: A Practical Guide to Elucidating the Mechanism of Action
This section provides a detailed, step-by-step experimental workflow to systematically investigate the hypotheses presented above.
Initial Target Screening and Validation
The first phase of investigation should involve a broad screening to identify potential biological targets.
Experimental Protocol: Broad-Based Target Screening
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Enzyme Inhibition Assays:
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Cholinesterases: Perform in vitro inhibition assays for human AChE and BChE using a modified Ellman's method[8][9]. Include known inhibitors like donepezil and tacrine as positive controls. Determine IC50 values.
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Soluble Epoxide Hydrolase: Utilize a fluorometric assay to assess the inhibitory activity against human sEH[10].
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Protease Panel: Screen against a panel of relevant proteases (e.g., caspases, matrix metalloproteinases) using commercially available assay kits.
-
-
Receptor Binding Assays:
-
Screen the compound against a panel of G-protein-coupled receptors, particularly those for which peptidomimetic ligands are known[7]. This can be done through competitive radioligand binding assays.
-
-
Cell-Based Assays:
-
Anticancer Activity: Screen against a panel of human cancer cell lines (e.g., A549 lung cancer) using a cell viability assay (e.g., MTT or resazurin) to determine GI50 (50% growth inhibition) values[11][12].
-
Antimicrobial Activity: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution methods[5][6].
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Data Presentation: Initial Screening Results
| Target/Assay | (S)-5-oxopiperazine-2-carboxylic acid hydrochloride | Positive Control |
| AChE Inhibition (IC50) | Experimental Value | Donepezil |
| BChE Inhibition (IC50) | Experimental Value | Tacrine |
| sEH Inhibition (IC50) | Experimental Value | Known sEH inhibitor |
| GPCR Binding (Ki) | Experimental Value | Known ligand |
| A549 Cell Viability (GI50) | Experimental Value | Doxorubicin |
| S. aureus MIC | Experimental Value | Vancomycin |
In-depth Mechanistic Studies for Validated Hits
Should the initial screening yield a positive "hit" in any of the above assays, the next step is to delve deeper into the mechanism. The following workflows are tailored to the specific hypotheses.
Workflow for Investigating Enzyme Inhibition (e.g., Cholinesterase)
Caption: Workflow for detailed characterization of enzyme inhibition.
Experimental Protocol: Enzyme Kinetics and Binding Studies
-
Enzyme Kinetics:
-
Perform steady-state kinetic experiments by varying the substrate concentration at fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive)[8].
-
-
Biophysical Binding:
-
Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kd) and thermodynamic parameters of the inhibitor-enzyme interaction.
-
-
Structural Biology:
-
If a high-affinity interaction is confirmed, attempt to co-crystallize the compound with the target enzyme to solve the three-dimensional structure. This will provide definitive evidence of the binding site and key molecular interactions.
-
Workflow for Investigating Cell-Based Activity (e.g., Anticancer)
Caption: Workflow for elucidating the cellular mechanism of anticancer activity.
Experimental Protocol: Cellular Mechanism of Action
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Apoptosis and Cell Cycle Analysis:
-
Treat cancer cells with the compound at its GI50 concentration and analyze for markers of apoptosis (e.g., Annexin V staining, caspase-3/7 activation) and cell cycle arrest using flow cytometry.
-
-
Target Deconvolution:
-
To identify the direct cellular target(s), employ techniques such as thermal proteome profiling or affinity chromatography using a biotinylated version of the compound.
-
-
Pathway Analysis:
-
Once a target or pathway is implicated, use Western blotting to probe the phosphorylation status and expression levels of key signaling proteins downstream of the putative target.
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Section 4: Concluding Remarks and Future Directions
The journey to elucidate the mechanism of action of a novel compound like (S)-5-oxopiperazine-2-carboxylic acid hydrochloride is one of systematic, hypothesis-driven research. While direct evidence is currently lacking, the rich pharmacology of the broader piperazine family provides a fertile ground for forming educated hypotheses. The experimental workflows detailed in this guide offer a robust framework for moving from broad screening to detailed mechanistic understanding. The insights gained from such studies will not only illuminate the biological role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of oxopiperazine-based compounds, potentially paving the way for the development of new therapeutic agents.
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Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]
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Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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